molecular formula C30H31NO3 B129672 Trioxifene CAS No. 63619-84-1

Trioxifene

Cat. No.: B129672
CAS No.: 63619-84-1
M. Wt: 453.6 g/mol
InChI Key: IHGLINDYFMDHJG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Trioxifene interacts with the estrogen receptor α (ERα), exhibiting competitive binding activity against estradiol . This interaction is antagonistic in nature, inhibiting ERα-mediated gene expression .

Cellular Effects

This compound has been shown to inhibit metastasis and extend survival in the PAIII rat prostatic carcinoma model . It significantly inhibits PAIII metastasis from the primary tumor to the gluteal and iliac lymph nodes . This compound also significantly inhibits the proliferation of PAIII cells at micromolar levels in vitro .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the estrogen receptor α (ERα). It competes with estradiol for binding to the ERα, and once bound, it exhibits antagonistic activity, inhibiting ERα-mediated gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, continual administration of this compound has been shown to significantly extend the survival of PAIII-bearing rats . It does not slow the growth of the primary tumor in the tail .

Dosage Effects in Animal Models

In animal models, the administration of this compound at doses of 2.0, 4.0, 20.0, or 40.0 mg/kg-day for 30 days produced significant inhibition of PAIII metastasis . The effects of this compound were dose-related, with higher doses resulting in greater inhibition of metastasis .

Metabolic Pathways

As a selective estrogen receptor modulator (SERM), it is likely to interact with enzymes and cofactors involved in estrogen signaling and metabolism .

Transport and Distribution

As a SERM, it is likely to be transported to cells expressing the estrogen receptor, where it can exert its effects .

Subcellular Localization

Given its mode of action as a SERM, it is likely to localize to the nucleus where the estrogen receptor is located .

Preparation Methods

The synthesis of trioxifene involves the condensation of beta-tetralone with phenyl 4-methoxybenzoate using sodium amide in tetrahydrofuran, resulting in 3,4-dihydro-1-(4-methoxybenzoyl)-2(1H)-naphthalenone. This intermediate is then subjected to a Grignard reaction with 4-methoxyphenylmagnesium bromide

Chemical Reactions Analysis

Trioxifene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Reduction reactions involving this compound are less common, given its structural stability.

    Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings.

Comparison with Similar Compounds

Trioxifene is similar to other selective estrogen receptor modulators such as tamoxifen and raloxifene. it is unique in its specific binding affinity and antagonistic activity against estrogen receptor alpha . Similar compounds include:

This compound’s unique structure and binding properties distinguish it from these compounds, although it shares similar therapeutic goals.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGLINDYFMDHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68307-81-3 (methanesulfonate)
Record name Trioxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30212997
Record name Trioxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63619-84-1
Record name Trioxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63619-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trioxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trioxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0130F043H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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